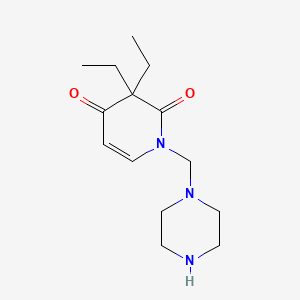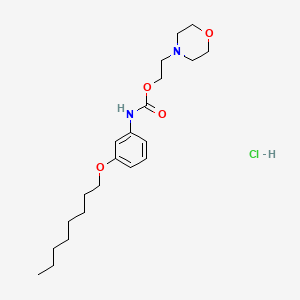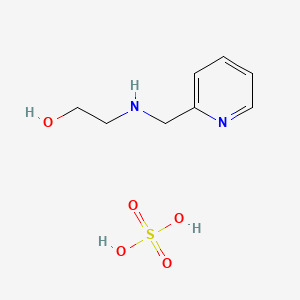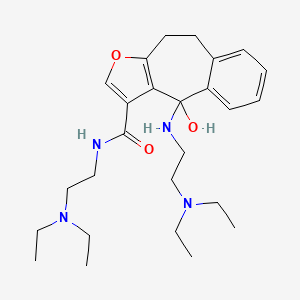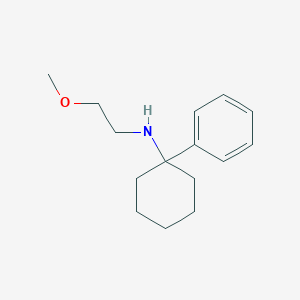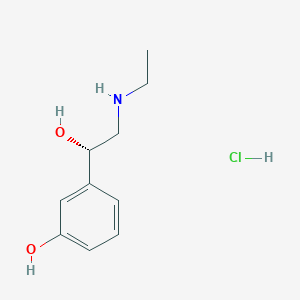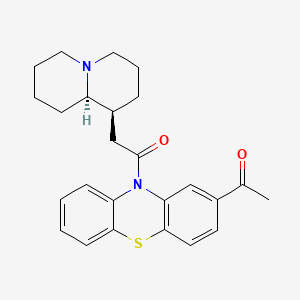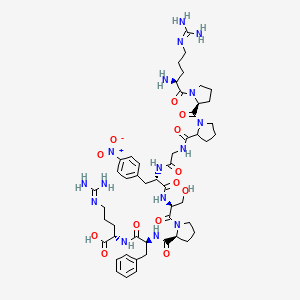
1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with an ethoxyphenyl group and a pyridinylcarbonyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine core, followed by the introduction of the ethoxyphenyl and pyridinylcarbonyl groups through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include ethoxybenzene, pyridine derivatives, and piperazine, along with various solvents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the molecule, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of receptor binding and enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a pharmacological agent in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Wirkmechanismus
The mechanism of action of 1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target, but generally include signal transduction, enzyme inhibition, and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine dihydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Ethoxyphenyl)-4-(4-pyridinylcarbonyl)piperazine dihydrochloride: Similar structure but with the pyridinylcarbonyl group at a different position on the piperazine ring.
1-(3-Ethoxyphenyl)-4-(3-pyridinylcarbonyl)piperazine monohydrochloride: Similar structure but with a different salt form.
Eigenschaften
CAS-Nummer |
124444-90-2 |
|---|---|
Molekularformel |
C18H23Cl2N3O2 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
[4-(3-ethoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C18H21N3O2.2ClH/c1-2-23-17-7-3-6-16(13-17)20-9-11-21(12-10-20)18(22)15-5-4-8-19-14-15;;/h3-8,13-14H,2,9-12H2,1H3;2*1H |
InChI-Schlüssel |
KNGPJAYLIMANMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


